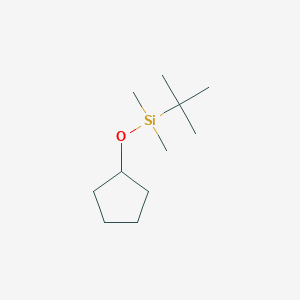

Cyclopentanol, DMTBS

Description

Contextualization of Silyl (B83357) Ethers as Protecting Groups in Complex Molecule Synthesis

In the intricate field of multistep organic synthesis, the strategic use of protecting groups is a fundamental concept. organic-chemistry.org A protecting group is a reversibly formed derivative of a functional group that temporarily masks its inherent reactivity. organic-chemistry.org This allows for chemical transformations to be performed on other parts of a complex molecule without unintended reactions at the protected site. organic-chemistry.orgfiveable.me Among the various classes of protecting groups, silyl ethers are preeminent for the temporary protection of alcohols. fiveable.mewikipedia.org

Silyl ethers are a group of chemical compounds featuring a silicon atom covalently bonded to an alkoxy group, with the general structure R¹R²R³Si-O-R⁴. wikipedia.org Their utility in synthesis stems from their ease of installation and removal under specific, often mild, conditions. wikipedia.orglibretexts.org They are generally stable across a wide spectrum of reaction conditions, including exposure to many oxidizing agents, reducing agents, and organometallic reagents like Grignard reagents, which would otherwise react with the acidic proton of an unprotected alcohol. fiveable.memasterorganicchemistry.com The ability to selectively protect one hydroxyl group in the presence of others, and to later remove the silyl group without disturbing the rest of the molecule, makes silyl ethers an indispensable tool for chemists. fiveable.me

The Role of Cyclopentanol (B49286), DMTBS (tert-Butyl(cyclopentyloxy)dimethylsilane) as a Hydroxyl Protecting Group

Cyclopentanol, DMTBS, known systematically as tert-butyl(cyclopentyloxy)dimethylsilane, is a specific example of a silyl ether used as a protecting group for a hydroxyl moiety. In this compound, the tert-butyldimethylsilyl (TBDMS or TBS) group is attached to the oxygen atom of cyclopentanol. The resulting protected alcohol, the silyl ether, is significantly less reactive than the free alcohol.

The function of tert-butyl(cyclopentyloxy)dimethylsilane is to render the cyclopentanol hydroxyl group inert during subsequent synthetic steps. The bulky tert-butyl group on the silicon atom provides significant steric hindrance, which shields the Si-O bond from cleavage under many standard reaction conditions. fiveable.mefiveable.me This steric bulk is a key feature of the TBDMS group, contributing to its stability. fiveable.me Once the desired chemical modifications elsewhere in the molecule are complete, the TBDMS group can be selectively cleaved from the cyclopentyl oxygen to regenerate the original cyclopentanol. This deprotection is typically achieved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), which forms a very strong silicon-fluoride bond, thereby facilitating the cleavage of the silicon-oxygen bond. fiveable.memasterorganicchemistry.com

Historical Development and Evolution of Silyl Protecting Group Strategies

The use of silicon-based protecting groups in organic chemistry has a long history. nih.gov Early strategies involved the use of the trimethylsilyl (B98337) (TMS) group. gelest.com While easy to introduce, TMS ethers proved to be highly labile and susceptible to hydrolysis even under mildly acidic or basic conditions, limiting their utility in more complex, multi-step syntheses. organic-chemistry.org

A pivotal development occurred in 1972 when E. J. Corey and his colleagues introduced the tert-butyldimethylsilyl (TBDMS or TBS) group. organic-chemistry.org They found that using tert-butyldimethylsilyl chloride in combination with imidazole (B134444) in dimethylformamide (DMF) provided a reliable and efficient method for protecting alcohols. wikipedia.orgorganic-chemistry.org The TBDMS ether was found to be approximately 10,000 times more stable towards hydrolysis than the corresponding TMS ether, a direct consequence of the steric bulk of the tert-butyl group. organic-chemistry.org This enhanced stability opened the door for its widespread application in the synthesis of complex natural products.

Following the success of TBDMS, chemists developed an array of other silyl ethers with varying degrees of steric bulk and electronic properties, allowing for fine-tuned control over their stability and selective removal. wikipedia.org Groups such as triethylsilyl (TES), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) were introduced to provide a toolbox of protectors with a wide spectrum of reactivity. wikipedia.orgnih.govgelest.com This evolution allows chemists to protect multiple hydroxyl groups within the same molecule and remove them selectively at different stages of a synthesis, a strategy known as orthogonal protection. nih.gov

Significance of the tert-Butyldimethylsilyl (TBDMS) Group in Synthetic Methodologies

The tert-butyldimethylsilyl (TBDMS) group is one of the most commonly used silyl protecting groups in modern organic synthesis. fiveable.me Its significance lies in its ideal balance of stability and selective reactivity. TBDMS ethers are robust and stable under a vast range of conditions, including basic, oxidative, and reductive environments, and are compatible with many organometallic reagents. fiveable.me This stability allows for a broad scope of chemical transformations to be performed on the protected molecule without affecting the masked alcohol. fiveable.mefiveable.me

The introduction of the TBDMS group is typically achieved by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) and a base, often imidazole, in a solvent like DMF. fiveable.me More reactive silylating agents like tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBDMS-OTf) can be used for sterically hindered alcohols. wikipedia.orgthieme-connect.com

The key to the TBDMS group's utility is the ability to remove it selectively under mild conditions. fiveable.me The standard method for deprotection involves treatment with a fluoride ion source, most commonly tetrabutylammonium fluoride (TBAF). fiveable.mefiveable.me The high affinity of silicon for fluoride drives the reaction to completion. masterorganicchemistry.com The stability of various silyl ethers to acidic and basic conditions has been studied, allowing chemists to predict their behavior and plan synthetic routes accordingly. masterorganicchemistry.com Generally, the stability of silyl ethers towards acidic hydrolysis increases with the steric bulk of the substituents on the silicon atom. harvard.edu

The following table outlines common silyl protecting groups and their typical conditions for formation and cleavage.

| Silyl Group | Abbreviation | Common Silylating Agent | Typical Cleavage Reagent |

| Trimethylsilyl | TMS | TMS-Cl, HMDS | K₂CO₃/MeOH, mild acid |

| Triethylsilyl | TES | TES-Cl, TES-OTf | Acetic acid, HF |

| tert-Butyldimethylsilyl | TBDMS / TBS | TBDMS-Cl, TBDMS-OTf | TBAF, HF•Pyridine, CSA |

| Triisopropylsilyl | TIPS | TIPS-Cl, TIPS-OTf | TBAF, HF•Pyridine |

| tert-Butyldiphenylsilyl | TBDPS | TBDPS-Cl | TBAF, HF•Pyridine |

Structure

2D Structure

3D Structure

Properties

CAS No. |

135746-46-2 |

|---|---|

Molecular Formula |

C11H24OSi |

Molecular Weight |

200.39 g/mol |

IUPAC Name |

tert-butyl-cyclopentyloxy-dimethylsilane |

InChI |

InChI=1S/C11H24OSi/c1-11(2,3)13(4,5)12-10-8-6-7-9-10/h10H,6-9H2,1-5H3 |

InChI Key |

BDJHAGOROXVJFV-UHFFFAOYSA-N |

SMILES |

CC(C)(C)[Si](C)(C)OC1CCCC1 |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CCCC1 |

Synonyms |

Silane, (cyclopentyloxy)(1,1-dimethylethyl)dimethyl- (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyclopentanol, Dmtbs and Its Derivatives

Regioselective Installation of the DMTBS Protecting Group

The selective functionalization of molecules containing multiple hydroxyl groups is a fundamental challenge in synthesis. The introduction of the DMTBS group, known for its stability under various reaction conditions and relative bulk, can be achieved regioselectively.

Methodologies for Selective Silylation of Polyhydroxylated Substrates

Selective silylation of polyhydroxylated compounds is crucial for controlling reactivity at specific hydroxyl positions. While general silylation of alcohols with silyl (B83357) chlorides like tert-butyldimethylsilyl chloride (TBDMSCl) typically occurs in the presence of a base, achieving regioselectivity in molecules with multiple free hydroxyls often requires careful control of reaction conditions, including the choice of base, solvent, and additives wikipedia.orgfishersci.comfishersci.fisigmaaldrich.com. Steric and electronic factors of the substrate play a significant role in determining which hydroxyl group is preferentially silylated. For instance, less hindered primary hydroxyl groups are generally more reactive towards silylation than secondary or tertiary ones. However, methodologies have been developed to favor silylation at more hindered positions or within a specific set of similar hydroxyl groups in complex molecules, sometimes employing catalytic approaches or specific reagent systems nih.govresearchgate.netresearchgate.netescholarship.org. The use of additives such as N-methylimidazole and iodine in conjunction with silyl chlorides has been shown to accelerate silylation reactions and can influence selectivity researchgate.net.

Orthogonal Protecting Group Strategies in Conjunction with DMTBS

In the synthesis of complex cyclopentanol (B49286) derivatives with multiple functional groups, orthogonal protecting group strategies are indispensable. Orthogonality refers to the ability to selectively install and remove different protecting groups independently under distinct reaction conditions without affecting other protected functionalities iris-biotech.deorganic-chemistry.orgjocpr.comsigmaaldrich.comcsic.es. The DMTBS group is a widely used protecting group for alcohols due to its stability under various conditions, including those used for the manipulation or removal of many other common protecting groups such as acetates or benzyl (B1604629) ethers jocpr.com. This orthogonality allows for the sequential manipulation of different functional groups within a molecule. For example, a synthetic route might involve protecting a hydroxyl group with a DMTBS ether, while another is protected with a group labile under different conditions (e.g., an acid-cleavable or base-cleavable group). This enables selective deprotection and reaction at one site while the DMTBS-protected hydroxyl remains untouched organic-chemistry.orgjocpr.com. This strategic combination of protecting groups is vital for convergent synthesis and the construction of molecules with multiple reactive centers jocpr.com.

Stereoselective Synthesis of Cyclopentanol, DMTBS and Related Cyclopentanol Derivatives

Controlling the stereochemistry during the synthesis of cyclopentanol derivatives is paramount, as the biological activity of many related compounds is highly dependent on their absolute and relative configuration.

Diastereoselective Approaches to β-Substituted Cyclopentanol Derivatives

Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters in a molecule. In the context of β-substituted cyclopentanol derivatives, this involves establishing the stereochemical relationship between the hydroxyl group on the cyclopentane (B165970) ring and a substituent at a neighboring carbon. Diastereoselective approaches often utilize existing stereocenters within the starting material or employ reaction conditions that favor the formation of one diastereomer over others oup.compsu.edu. For instance, hydrogenation of a double bond in a cyclopentene (B43876) precursor bearing a directing group, such as a protected hydroxyl group, can lead to the diastereoselective formation of a substituted cyclopentane psu.edu. The steric bulk of the DMTBS group can influence the diastereochemical outcome of reactions on protected cyclopentanol scaffolds psu.edu. Studies have reported diastereoselective routes to substituted cyclopentanol derivatives, sometimes involving key intermediates like protected cyclopentenols psu.edu.

Enantioselective Strategies for Chiral Cyclopentanol Scaffolds

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For cyclopentanol derivatives, this is particularly important when synthesizing biologically active molecules. Enantioselective strategies can involve the use of chiral starting materials (chiral pool synthesis), chiral auxiliaries, or asymmetric catalysis nih.govrsc.orglibretexts.orgyork.ac.uk. Asymmetric catalysis, employing a chiral catalyst to control the stereochemical outcome of a reaction between achiral or prochiral reactants, is a powerful method for accessing enantioenriched cyclopentanol scaffolds nih.govrsc.orglibretexts.orgnih.govrsc.org. Examples include asymmetric cyclization reactions that form the cyclopentane ring with high enantioselectivity nih.govacs.org. Chiral auxiliaries can be temporarily attached to a molecule to direct the stereochemistry of a reaction, and are subsequently removed york.ac.ukorgsyn.org.

Synthetic Routes to Cyclopentanol Core Structures Utilizing Advanced Reactions

The construction of the cyclopentanol ring system can be achieved through various advanced synthetic methodologies, offering control over stereochemistry and functional group compatibility.

Ring Closing Metathesis (RCM) in Cyclopentenol (B8032323) and Cyclopentanol Synthesis

Ring-closing metathesis (RCM) is a powerful synthetic technique widely used for the formation of cyclic systems, including cyclopentene and cyclopentanol derivatives. researchgate.nettaylorandfrancis.com This reaction involves the intramolecular coupling of two terminal or internal olefins catalyzed by transition metal complexes, typically ruthenium or molybdenum alkylidenes. researchgate.netorganic-chemistry.org RCM has been increasingly applied to the conversion of sugars and chiral starting materials into hydroxylated cyclopentene derivatives. researchgate.net The resulting cyclic olefins, cyclopentenols, can then be hydrogenated to yield the saturated cyclopentanol ring. organic-chemistry.org For instance, ruthenium carbene complexes catalyze RCM, and subsequent hydrogenation of cyclopentenols can proceed smoothly under mild conditions. organic-chemistry.org RCM has been employed in the synthesis of functionalized cyclopentenes, which serve as precursors to cyclopentanols. oregonstate.edu

Cycloaddition Reactions for Cyclopentanol Ring Systems

Cycloaddition reactions provide efficient pathways for constructing cyclic molecules through the concerted or step-wise formation of multiple new bonds. Various cycloaddition strategies have been applied to the synthesis of cyclopentanol ring systems. For example, intramolecular [2+2] allenyne cycloaddition reactions of appropriately substituted cyclopentanol derivatives have been shown to generate complex polycyclic ring systems. nih.gov These reactions can be facilitated by microwave irradiation. nih.gov Reductive [3+2] cycloaddition of allenes and enones catalyzed by cobalt complexes has also been reported to yield cyclopentanols with good diastereoselectivity. organic-chemistry.org Furthermore, formal [3+2] cycloadditions of cyclopropyl (B3062369) ketones with alkenes, catalyzed by transition metals or metal-free systems, can provide substituted cyclopentane compounds. organic-chemistry.org

Intramolecular Cyclopropanation and Rearrangements Leading to Cyclopentanols

Intramolecular cyclopropanation and subsequent rearrangement reactions offer unique strategies for accessing cyclopentanol frameworks. Metal carbenoids, often generated from diazo compounds or cyclopropenes, can undergo intramolecular C-H insertion reactions to form cyclopentanols. nih.gov Rhodium(II) catalysts have been shown to mediate diastereoselective 1,5- or 1,6-C-H insertions, leading to substituted cyclopentanols. nih.gov Rearrangement reactions, such as the Piancatelli rearrangement of furfuryl alcohol, can also lead to the formation of cyclopentanone (B42830) or cyclopentanol derivatives. rsc.orgfrontiersin.org This process, often catalyzed by acids and hydrogenation metals, involves the formation of a 4-hydroxy-2-cyclopentenone (B1226963) intermediate. rsc.org Additionally, intramolecular cyclopropanation of unsaturated terminal epoxides can yield cyclopropanes fused to five-membered carbocycles, which can potentially be transformed into cyclopentanol structures through subsequent reactions. organic-chemistry.org

Metal-Catalyzed Coupling and Annulation Reactions in Cyclopentanol Synthesis

Metal-catalyzed coupling and annulation reactions are powerful tools for the construction of C-C bonds and the formation of cyclic systems, including cyclopentanols. Transition metal-catalyzed cross-coupling reactions, such as those involving palladium, nickel, or iron, have been extensively developed for forming C-C bonds and assembling complex molecular frameworks. nih.govillinois.eduacs.org While not always directly forming the cyclopentanol ring in a single step, these reactions can be used to synthesize key acyclic or cyclic precursors that are subsequently cyclized or functionalized to yield cyclopentanols. nih.gov Metal-catalyzed annulation reactions, which form a new ring onto an existing molecule, also provide routes to cyclopentanol systems. rsc.orgresearchgate.net For instance, cobalt-catalyzed annulation reactions involving cyclopropanols and alkynes have been shown to afford substituted cyclopentenol derivatives. researchgate.net Three-component coupling reactions catalyzed by metals, such as the coupling of silyl glyoxylates, acetylides, and nitroalkenes, can lead to functionalized cyclopentanol derivatives via cascade reactions. fgcu.edunih.gov

Derivatization Strategies for this compound Intermediates

Once the cyclopentanol core is synthesized, various derivatization strategies can be employed to introduce additional functional groups or protect existing ones, leading to a range of cyclopentanol derivatives, including those incorporating the DMTBS group. The DMTBS group is commonly used to protect the hydroxyl group of alcohols due to its ease of installation and removal. ontosight.ai

Functional Group Interconversions on the Cyclopentyl Moiety

Functional group interconversion is a fundamental concept in organic synthesis that allows for the transformation of one functional group into another on a molecule. solubilityofthings.comvanderbilt.edu This is crucial for modifying the properties and reactivity of the cyclopentanol core. On the cyclopentyl moiety, the hydroxyl group can undergo various transformations. These include oxidation to form cyclopentanone derivatives, reduction of adjacent functional groups, or substitution reactions. solubilityofthings.comvanderbilt.edu The hydroxyl group can also be protected using silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) to form the DMTBS ether, thereby protecting the alcohol during subsequent synthetic steps. ontosight.airesearchgate.net Other functional groups introduced onto the cyclopentyl ring during synthesis can also be interconverted. For example, esters can be reduced to alcohols, and halides or sulfonates can be displaced by various nucleophiles to introduce new functionalities. vanderbilt.edubenchchem.com These interconversions allow for the fine-tuning of the cyclopentanol structure to achieve desired properties or to prepare the molecule for further complex transformations.

Elaboration of Protected Cyclopentanols into Complex Molecular Architectures

Protected cyclopentanols, such as the TBDMS ether of cyclopentanol, serve as valuable building blocks in the construction of complex molecular architectures. Their incorporation into larger molecules often leverages reactions occurring at positions on the cyclopentane ring or utilizes the protected alcohol within a multi-step synthetic sequence.

Protected cyclopentanol motifs can also appear during synthetic routes aimed at other cyclic systems. In one study detailing a modular route to protected cyclopropane (B1198618) amino acid building blocks, the formation of a cyclopentanol derivative was observed as a favored outcome when attempting to extend an exocyclic chain using a specific oxirane reagent under acidic conditions acs.org. This highlights that while protected cyclopentanols can be target molecules or intermediates, their formation can also occur unexpectedly depending on the reaction conditions and substrate acs.org.

Furthermore, cyclopentanol itself, which can be readily obtained from its protected form, is a feedstock in reactions that build larger molecules. The Guerbet reaction of cyclopentanol has been explored as a method for synthesizing components of high-density aviation fuel, involving the formation of bi(cyclopentane) and tri(cyclopentane) structures researchgate.net. This reaction is typically carried out under the co-catalysis of Raney metal and solid base catalysts researchgate.net.

The synthesis of functionalized cyclopentanols, including those that could be protected as silyl ethers, is an important task due to their prevalence in natural products nih.gov. Methods for their synthesis, such as three-component coupling reactions involving silyl glyoxylates and nitroalkenes, can yield functionalized nitrocyclopentanols that are potential precursors to aminocyclopentitols nih.gov. The resulting silyl enol ether products from such couplings can undergo further cyclization to form the cyclopentanol core nih.gov.

Transformations of the Silyl Ether to Other Functional Groups

A key aspect of utilizing protected cyclopentanols in synthesis is the ability to selectively remove or transform the silyl ether protecting group at the appropriate stage. The tert-butyldimethylsilyl (TBDMS) group is known for its relative stability but can be cleaved under various conditions to regenerate the free hydroxyl group of cyclopentanol chemistry.coachorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com.

Common methods for the deprotection of TBDMS ethers involve the use of fluoride (B91410) sources, owing to the strong silicon-fluorine bond that is formed organic-chemistry.orglibretexts.orgethz.ch. Tetrabutylammonium (B224687) fluoride (TBAF) in THF is a widely used reagent for this transformation organic-chemistry.orglibretexts.orgethz.chgelest.com. Other fluoride-based methods include the use of HF•pyridine complex, which can offer selectivity in the presence of other silyl ethers gelest.comthieme-connect.de, and KHF2 in methanol (B129727) organic-chemistry.org.

Acidic conditions can also effect the cleavage of TBDMS ethers. Aqueous acetic acid is one such method organic-chemistry.orgthieme-connect.de. Stronger acidic conditions or Lewis acids can also be employed. Examples include catalytic amounts of acetyl chloride in methanol, which has been shown to deprotect TBDMS ethers in good yields while tolerating other protecting groups organic-chemistry.orgorganic-chemistry.org. Phosphomolybdic acid (PMA) supported on SiO2 has been reported as an efficient catalyst for the mild and chemoselective deprotection of TBDMS ethers, compatible with a range of labile functional groups organic-chemistry.orgorganic-chemistry.org. Lewis acids such as Hf(OTf)4 exhibit high potency in desilylations and can allow for regioselective deprotection depending on the substitution of the silyl ether organic-chemistry.orgorganic-chemistry.org. Sodium tetrachloroaurate(III) dihydrate is another catalyst for the mild removal of TBDMS groups organic-chemistry.org.

Besides acidic and fluoride-mediated methods, other reagents and conditions have been developed for TBDMS ether cleavage. These include the use of catalytic N-iodosuccinimide in methanol, which allows for selective deprotection of TBDMS ethers of alcohols in the presence of phenolic TBDMS ethers organic-chemistry.org. A 50% aqueous methanolic solution of Oxone can selectively cleave primary TBDMS ethers at room temperature, showing differentiation between primary, secondary, and tertiary silyl ethers organic-chemistry.org. Catalytic iron in methanol provides a mild and environmentally benign method for removing silyl protecting groups organic-chemistry.org. Microwave-assisted methods catalyzed by Selectfluor have also been reported for the efficient cleavage of silyl ethers organic-chemistry.orgorganic-chemistry.org.

While the primary transformation is typically the removal of the silyl group to yield the alcohol, silyl ethers can also be converted into other functional groups directly gelest.com. For example, TBDMS ethers have been shown to transform into acetates using acetic anhydride (B1165640) and HF•pyridine gelest.com. Conversion to tosylates is possible using tosyl fluoride in the presence of DBU gelest.com. Iron(III) chloride has been shown to catalyze the conversion of TBDMS ethers to benzyl ethers gelest.com. The formation of tetrahydropyranyl (THP) ethers directly from TBDMS ethers is also achievable under specific catalytic conditions gelest.com. Furthermore, oxidation of silyl ethers can lead to the formation of silyl enol ethers, a transformation that can be achieved under conditions such as photoinduced palladium catalysis nih.gov.

The choice of deprotection or transformation method depends on the specific molecular context, including the presence of other sensitive functional groups and the desired yield and selectivity. The diverse range of available methodologies underscores the versatility of the TBDMS group in organic synthesis.

| Deprotection/Transformation Method | Reagents/Conditions | Notes | Citation |

| Cleavage to Alcohol (Fluoride-mediated) | TBAF in THF | Common method | organic-chemistry.orglibretexts.orgethz.chgelest.com |

| Cleavage to Alcohol (Fluoride-mediated) | HF•pyridine complex | Can offer selectivity | gelest.comthieme-connect.de |

| Cleavage to Alcohol (Fluoride-mediated) | KHF2 in MeOH | Room temperature deprotection of phenolic TBDMS ethers, aliphatic unaffected under conditions | organic-chemistry.org |

| Cleavage to Alcohol (Acidic) | Aqueous acetic acid | General acidic cleavage | organic-chemistry.orgthieme-connect.de |

| Cleavage to Alcohol (Acidic) | Catalytic acetyl chloride in MeOH | Mild and convenient, tolerates other protecting groups | organic-chemistry.orgorganic-chemistry.org |

| Cleavage to Alcohol (Lewis Acid) | PMA supported on SiO2 | Chemoselective, mild, compatible with labile groups | organic-chemistry.orgorganic-chemistry.org |

| Cleavage to Alcohol (Lewis Acid) | Hf(OTf)4 | High potency, potential for regioselectivity | organic-chemistry.orgorganic-chemistry.org |

| Cleavage to Alcohol (Lewis Acid) | Sodium tetrachloroaurate(III) dihydrate | Simple and mild removal | organic-chemistry.org |

| Cleavage to Alcohol (Other) | Catalytic N-iodosuccinimide in MeOH | Selective for TBDMS ethers of alcohols over phenols | organic-chemistry.org |

| Cleavage to Alcohol (Other) | 50% aqueous methanolic Oxone | Selective cleavage of primary TBDMS ethers | organic-chemistry.org |

| Cleavage to Alcohol (Other) | Catalytic iron in MeOH | Mild and environmentally benign | organic-chemistry.org |

| Cleavage to Alcohol (Other) | Microwave-assisted with Selectfluor | Efficient and chemoselective | organic-chemistry.orgorganic-chemistry.org |

| Transformation to Acetate | Acetic anhydride, HF•pyridine | Direct conversion | gelest.com |

| Transformation to Tosylate | Tosyl fluoride, DBU | High yielding, one-step conversion | gelest.com |

| Transformation to Benzyl Ether | FeCl3, benzaldehyde, Et3SiH | Catalytic conversion | gelest.com |

| Transformation to THP Ether | TBSOTf or TfOH catalyst, DHP | Formation from inexpensive reagents | gelest.com |

| Transformation to Silyl Enol Ether | Photoinduced Pd catalysis | Oxidation reaction | nih.gov |

Mechanistic Investigations of Cyclopentanol, Dmtbs Transformations

Reaction Mechanisms of DMTBS Protecting Group Installation

The formation of silyl (B83357) ethers typically involves the reaction of an alcohol with a silyl halide (like DMTBS-Cl) or a silyl triflate (like DMTBS-OTf) in the presence of a base. libretexts.org The mechanism is generally considered to be an SN2-like process where the alcohol acts as a nucleophile attacking the silicon atom. libretexts.orglibretexts.orgyoutube.com

Nucleophilic Activation Pathways

The alcohol's oxygen atom is the nucleophile that attacks the electrophilic silicon center of the silylating agent. libretexts.orgyoutube.compearson.com Bases are commonly employed to facilitate this reaction. libretexts.org The base can deprotonate the alcohol, forming a more potent alkoxide nucleophile, and/or neutralize the acidic byproduct (e.g., HCl when using a silyl chloride). libretexts.orglibretexts.org

While a simple SN2 displacement at silicon might be envisioned, silicon, being a third-row element, is larger than carbon and can accommodate a transient pentavalent intermediate. organic-chemistry.orglibretexts.org This allows for an associative substitution mechanism where the nucleophile attacks silicon, forming a five-coordinate intermediate, which then expels the leaving group. libretexts.orgtotal-synthesis.com

Common bases used in silyl ether formation include imidazole (B134444), triethylamine (B128534) (TEA), and 4-dimethylaminopyridine (B28879) (DMAP). libretexts.orgorganic-chemistry.orggelest.com The choice of base can influence the reaction rate and pathway. For instance, imidazole is often used with silyl chlorides, and it has been proposed that it can react with the silyl chloride to form a more reactive silylimidazole intermediate, which then acts as the silylating agent. organic-chemistry.org However, alternative research suggests that solvents like dimethylformamide (DMF) can also catalyze the reaction. organic-chemistry.org

Influence of Reagents and Solvents on Reaction Pathways

The nature of the silylating agent's leaving group (e.g., Cl vs. OTf) significantly impacts reactivity. Silyl triflates (R₃SiOTf) are generally more reactive electrophiles than silyl chlorides (R₃SiCl). total-synthesis.comwikipedia.org This increased reactivity can be beneficial for silylating more hindered alcohols or when milder conditions are desired. total-synthesis.com

The solvent also plays a role. Polar aprotic solvents like DMF are often effective. organic-chemistry.org The solvent can influence the solubility of reagents and intermediates and can also participate in catalytic pathways. organic-chemistry.orgcdnsciencepub.com Steric hindrance around both the silicon center and the alcohol's hydroxyl group can affect the reaction rate and may necessitate the use of more reactive silylating agents or forcing conditions. total-synthesis.comgelest.com

Mechanisms of DMTBS Protecting Group Deprotection

The removal of silyl ether protecting groups, including DMTBS ethers, is typically achieved through acid-catalyzed hydrolysis or treatment with fluoride (B91410) sources. masterorganicchemistry.comlibretexts.orgtotal-synthesis.com The mechanism of deprotection involves the cleavage of the silicon-oxygen bond. total-synthesis.comfiveable.me

Acid-Catalyzed Desilylation Mechanisms

Acid-catalyzed deprotection of silyl ethers generally involves protonation of the silyl ether oxygen, making the silicon more susceptible to nucleophilic attack by water or another protic solvent. libretexts.orgtotal-synthesis.comethz.chmasterorganicchemistry.com The mechanism can proceed via an associative pathway involving a pentavalent or hexavalent silicon intermediate, or potentially through an SN1-like mechanism if a stable carbocation can be formed on the alkyl group attached to oxygen. libretexts.orgtotal-synthesis.comethz.chlibretexts.orglibretexts.org

For silyl ethers of primary and secondary alcohols, an SN2-like mechanism is common, where water attacks the silicon atom of the protonated silyl ether, leading to the displacement of the alcohol. ethz.chlibretexts.orglibretexts.org

A generalized mechanism for acid-catalyzed hydrolysis involves:

Protonation of the ether oxygen by an acid (H⁺). ethz.chmasterorganicchemistry.com

Nucleophilic attack by water on the silicon atom. ethz.ch

Formation of a pentavalent or hexavalent silicon intermediate. libretexts.orgethz.ch

Collapse of the intermediate, breaking the Si-O bond and releasing the alcohol and a silyl species that is subsequently hydrolyzed. libretexts.orgethz.ch

The specific acid used and the solvent system can influence the reaction rate and mechanism. organic-chemistry.orglibretexts.org For example, aqueous HBr and HI are effective for cleaving ethers, while HCl is less so. libretexts.orglibretexts.org

Fluoride-Mediated Cleavage Mechanisms

Fluoride-mediated cleavage is a highly effective method for removing silyl ethers, driven by the exceptionally strong silicon-fluorine bond. masterorganicchemistry.comfiveable.meethz.ch Fluoride ions act as potent nucleophiles that attack the silicon atom. total-synthesis.comfiveable.me

The mechanism involves a nucleophilic attack of the fluoride ion on the silicon center of the silyl ether. total-synthesis.comfiveable.me This attack leads to the formation of a hypervalent (pentavalent or hexavalent) silicon intermediate. organic-chemistry.orgfiveable.meic.ac.uk The silicon-oxygen bond then cleaves, releasing the alcohol and forming a fluorosilane species. fiveable.meic.ac.uk

A common source of fluoride ions is tetra-n-butylammonium fluoride (TBAF), often used in solvents like tetrahydrofuran (B95107) (THF). masterorganicchemistry.comorganic-chemistry.orgtotal-synthesis.comfiveable.methieme-connect.de Other fluoride sources include HF and amine-HF complexes. total-synthesis.comthieme-connect.de The reaction is generally mild and selective, often tolerating other functional groups that might be sensitive to acidic or basic conditions. fiveable.me

The mechanism can be summarized as:

Nucleophilic attack of fluoride ion (F⁻) on the silicon atom. total-synthesis.comfiveable.meic.ac.uk

Formation of a pentavalent siliconate intermediate. organic-chemistry.orgfiveable.meic.ac.ukthieme-connect.de

Cleavage of the Si-O bond, yielding the alcohol (ROH) and a fluorosilane (R₃SiF). fiveable.meic.ac.uk

Data regarding the relative stability of silyl ethers towards various deprotection conditions highlights the lability to fluoride. total-synthesis.comethz.ch

| Silyl Ether Type | Relative Stability (Acidic Hydrolysis) ethz.ch | Relative Stability (Basic Hydrolysis) total-synthesis.com | Lability to Fluoride ethz.ch |

| TMS (Trimethylsilyl) | 1 | 1 | High |

| TES (Triethylsilyl) | ~60 | ~10-100 | High |

| TBS (tert-Butyldimethylsilyl) | ~20,000 | ~20,000 | High |

| TIPS (Triisopropylsilyl) | ~700,000 | ~100,000 | Requires Fluoride |

Note: DMTBS (Thexyldimethylsilyl) is structurally similar to TBS but with a bulkier thexyl group instead of a tert-butyl group, which would likely confer similar or slightly increased stability compared to TBS.

Orthogonal Deprotection Strategies and Mechanistic Insights

Orthogonal deprotection refers to the selective removal of one protecting group in the presence of others. ethz.chnumberanalytics.com This is particularly relevant when a molecule contains multiple protected functional groups that need to be unveiled in a specific sequence. ethz.chnumberanalytics.com Silyl ethers, due to the varying lability conferred by different silyl groups, are often used in orthogonal protection strategies. total-synthesis.comethz.ch

The differential stability of silyl ethers towards acidic, basic, and fluoride conditions allows for selective cleavage. total-synthesis.comethz.ch For example, a less hindered silyl ether like a TMS ether can often be removed under conditions that leave a more hindered silyl ether like a DMTBS or TIPS ether intact. total-synthesis.com Conversely, sterically hindered silyl ethers like TIPS ethers often require fluoride for cleavage and are stable to conditions that remove less hindered silyl ethers. ethz.ch

Mechanistic insights into orthogonal deprotection stem from the subtle differences in how various silyl ethers react under specific conditions. Steric bulk around the silicon center influences the accessibility of the silicon atom to nucleophiles (like water or fluoride) and acids. echemi.com Electronic effects of the substituents on silicon also play a role.

For instance, mild acid conditions, such as using pyridinium (B92312) p-toluenesulfonate (PPTS) in methanol (B129727), can selectively cleave less hindered silyl ethers while leaving bulkier ones untouched. total-synthesis.com This selectivity is attributed to the differences in the rate of protonation and subsequent nucleophilic attack, which are more facile with less sterically encumbered silicon centers.

Fluoride-mediated deprotection, while generally effective for most silyl ethers, can also exhibit selectivity based on steric and electronic factors. echemi.com The strength of the Si-F bond formation is a major driving force, but the accessibility of the silicon center to the fluoride ion can be influenced by the surrounding groups.

Mechanistic Aspects of Cyclopentanol (B49286) Ring Formation

The formation of cyclic structures, such as the cyclopentanol ring, is a fundamental process in organic chemistry. Understanding the detailed reaction mechanisms involved is crucial for controlling stereochemistry and improving reaction efficiency. While direct information on the formation of the cyclopentanol ring via the specific mechanisms outlined below in the context of "Cyclopentanol, DMTBS" transformations was not found, general principles and related reaction types are discussed based on available search results.

Transition State Analysis in Stereoselective Cyclizations

Stereoselective cyclizations are reactions that create a cyclic structure with control over the stereochemistry of the newly formed chiral centers. Transition state analysis is a computational or theoretical approach used to understand the energy profile and the geometry of the transition state, which dictates the stereochemical outcome of a reaction. While specific studies detailing transition state analysis in the stereoselective formation of the cyclopentanol ring linked to citation ontosight.ai were not found in the search results, related mechanistic discussions in ring-opening reactions provide some context on how stereochemistry is determined in cyclic systems. For instance, investigations into acid-catalyzed ring-opening reactions involving cyclic structures and alcohol nucleophiles, including cyclopentanol, have explored SN1-like and SN2-like pathways. nih.govwikipedia.org The observation of a single stereoisomeric product in some of these ring-opening reactions suggests an SN2-like mechanism where the nucleophilic attack occurs from a specific direction relative to the leaving group, implying a defined transition state geometry influencing the stereochemical outcome. nih.govwikipedia.org Determining the stereochemistry of products, for example, through techniques like X-ray crystallography, is a key aspect in understanding the transition state and mechanism of stereoselective reactions. wikipedia.org

Radical Pathways in Cyclopentanol Synthesis

Radical reactions involve intermediates with unpaired electrons and can be utilized in the synthesis of cyclic compounds. While the search results did not provide information on radical pathways specifically for the synthesis of the cyclopentanol ring linked to citation wikipedia.org, they did highlight the involvement of radical species in the chemistry of cyclopentanol, particularly in combustion processes. Studies on the combustion chemistry of cyclopentanol discuss the formation and reaction of various radicals, including hydroxycyclopentyl radicals. wikipedia.org These radicals can undergo ring-opening reactions via β-scission of C-C bonds. wikipedia.org The energy barriers for these radical ring-opening processes have been investigated, providing insights into the reactivity of cyclic radicals derived from cyclopentanol. wikipedia.org Although this relates to the decomposition rather than the formation of the cyclopentanol ring, it demonstrates the potential for radical intermediates in cyclopentane (B165970) systems.

Organometallic Mechanisms in Cyclopentanol Derivatives Formation

Organometallic chemistry plays a significant role in many cyclization reactions, often involving metal centers to activate substrates or direct the reaction pathway, leading to the formation of cyclic organic molecules. However, the conducted search did not yield information regarding organometallic mechanisms specifically applied to the formation of the cyclopentanol ring or its derivatives, nor was information found that could be linked to citation in this context. Therefore, a detailed discussion on organometallic mechanisms for cyclopentanol ring formation based on the search results is not possible.

Spectroscopic and Structural Elucidation Methodologies for Cyclopentanol, Dmtbs and Its Precursors

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing detailed information about the environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). For cyclopentanol (B49286) derivatives and related compounds, NMR is essential for assigning the positions of substituents, determining connectivity, and understanding conformational preferences.

¹H and ¹³C NMR Characterization of Cyclopentanol Derivatives

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environment (indicated by chemical shift, δ), and their connectivity to neighboring protons (indicated by splitting patterns and coupling constants, J). In cyclopentanol derivatives, the signals for the ring protons and any protons on substituents are observed and analyzed. The chemical shift of protons on the carbon bearing the hydroxyl group (or a silyloxy group like DMTBS) is typically deshielded due to the electronegativity of the oxygen atom, appearing in the range of 3.4-4.5 ppm for alcohols libretexts.orgpressbooks.pub. Protons on other ring carbons appear in characteristic aliphatic regions, with their exact shifts influenced by nearby functional groups.

¹³C NMR spectroscopy complements ¹H NMR by revealing the carbon skeleton of the molecule. It provides information on the number of distinct carbon atoms and their chemical environment. The chemical shift of the carbon atom directly attached to the hydroxyl or silyloxy group in cyclopentanol derivatives is typically found in the range of 50-85 ppm, significantly deshielded compared to other aliphatic carbons derpharmachemica.comudel.edu. The shifts of other ring carbons and those in substituents are also indicative of their chemical environment. Analysis of ¹³C NMR spectra, often with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), helps in classifying carbon atoms as methyl, methylene (B1212753), methine, or quaternary dergipark.org.tr.

Studies on cyclopentanol derivatives have shown characteristic ¹H and ¹³C NMR signals. For instance, in some cyclopentanol derivatives, the methine proton adjacent to the oxygen atom can appear around δ 4.1 ppm in ¹H NMR, while the ring methylene protons show broad multiplets between δ 1.4-1.9 ppm derpharmachemica.com. In the corresponding ¹³C NMR spectra, the carbon attached to the hydroxyl group (C-1) can resonate between δ 74.1-74.6 ppm, with other ring carbons (C-2 and C-3) appearing at δ 32.9-33.3 ppm and δ 22.6-23.2 ppm, respectively derpharmachemica.com.

Table 1 provides representative ¹H and ¹³C NMR chemical shifts for key carbons and protons in a generic cyclopentanol ring, based on reported data for cyclopentanol derivatives.

| Position | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| CH-OH (C-1) | 3.4 - 4.5 (m) libretexts.orgpressbooks.pub | 50 - 85 derpharmachemica.comudel.edu |

| CH₂ (C-2, C-5) | 1.4 - 2.0 (m) derpharmachemica.com | 20 - 40 derpharmachemica.com |

| CH₂ (C-3, C-4) | 1.4 - 2.0 (m) derpharmachemica.com | 20 - 35 derpharmachemica.com |

Note: Chemical shifts are approximate and can vary depending on the specific derivative and solvent.

2D NMR Techniques for Complex Cyclopentanol Structures

For more complex cyclopentanol structures, including those with multiple substituents or stereocenters, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment ipb.ptnumberanalytics.com.

Correlation Spectroscopy (COSY): ¹H-¹H COSY experiments reveal correlations between coupled protons, helping to establish the connectivity of protons within the cyclopentane (B165970) ring and on attached substituents numberanalytics.com. This is particularly useful for tracing proton networks and identifying adjacent methylene or methine groups.

Heteronuclear Single Quantum Coherence (HSQC): ¹H-¹³C HSQC experiments correlate protons with the carbon atoms to which they are directly attached (¹JCH couplings) numberanalytics.com. This allows for the assignment of carbon signals based on known proton assignments and vice versa.

Heteronuclear Multiple Bond Correlation (HMBC): ¹H-¹³C HMBC experiments show correlations between protons and carbon atoms that are separated by two or three bonds (²JCH and ³JCH couplings) researchgate.net. This technique is crucial for establishing connectivity across quaternary carbons or through heteroatoms, providing long-range structural information.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal spatial proximity between protons, regardless of whether they are coupled organic-chemistry.orgwikipedia.org. This is particularly valuable for determining the relative stereochemistry of substituents on the cyclopentane ring and understanding the conformation of the molecule.

The combination of 1D and 2D NMR data allows for the comprehensive assignment of all observable proton and carbon signals and the complete elucidation of the molecular structure of complex cyclopentanol derivatives and their precursors.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce structural features. Different ionization techniques can be employed depending on the nature of the cyclopentanol derivative.

Electron Ionization (EI-MS) is a common technique that typically produces a molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of chemical bonds researchgate.netnih.govcolab.ws. For alcohols, including cyclopentanols, common fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group) and dehydration (loss of water, [M-H₂O]⁺) libretexts.orglibretexts.org. The fragmentation pattern of silylated alcohols, such as those protected with a DMTBS group, is influenced by the silyl (B83357) group, which can lead to the formation of characteristic silicon-containing fragments campbellscience.com.

Fast Atom Bombardment (FAB-MS) is a softer ionization technique often used for less volatile or more polar compounds, which can provide a protonated molecular ion ([M+H]⁺) researchgate.netnih.gov. Tandem mass spectrometry (MS/MS) techniques, such as those using linked scans or collision-induced dissociation (CID), can be used to further investigate the fragmentation pathways of selected ions, providing more detailed structural information researchgate.netnih.govresearchgate.net. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and fragment ions researchgate.netnih.gov.

Studies have investigated the mass spectrometric fragmentation of various cyclopentanol derivatives, analyzing the pathways under different ionization conditions researchgate.netnih.govcolab.ws. These studies have shown that characteristic fragmentation ions can be used to differentiate between isomeric cyclopentanol derivatives colab.ws.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule mdpi.comscialert.net. These techniques measure the absorption or scattering of infrared or Raman radiation as molecules vibrate.

For cyclopentanol derivatives, IR spectroscopy is particularly useful for identifying the presence of the hydroxyl (-OH) stretching vibration, which typically appears as a strong, broad band in the region of 3200-3600 cm⁻¹, with the exact position and breadth depending on the extent of hydrogen bonding libretexts.orgpressbooks.publibretexts.orgs-a-s.orgegyankosh.ac.in. The C-O stretching vibration of the alcohol group is also observed, usually in the region of 1000-1150 cm⁻¹ libretexts.orgpressbooks.publibretexts.org. Other functional groups present in the molecule, such as carbonyl groups (C=O) or carbon-carbon double bonds (C=C), also exhibit characteristic absorption bands in the IR spectrum s-a-s.orgegyankosh.ac.in.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment during vibration, Raman is sensitive to changes in polarizability mdpi.com. Raman spectroscopy is often more suitable for studying non-polar functional groups and can be used to analyze samples in aqueous solutions where IR suffers from strong water absorption mdpi.com. Studies have reported Raman spectra of cyclopentane and some of its derivatives, showing characteristic vibrational modes of the ring and substituents acs.orgacs.org.

The presence of a DMTBS group in Cyclopentanol, DMTBS would introduce characteristic Si-C and Si-O stretching vibrations in both IR and Raman spectra, providing evidence for the successful silylation.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is a definitive technique for determining the three-dimensional structure of crystalline compounds, including the precise positions of atoms and bond lengths and angles nih.gov. For cyclopentanol derivatives with defined crystalline forms, X-ray crystallography can provide unambiguous confirmation of the molecular structure and, crucially, determine the absolute stereochemistry of chiral centers organic-chemistry.orgresearchgate.net.

The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then analyzed to reconstruct the electron density map of the molecule, from which the atomic positions are determined. For chiral molecules, if the crystal contains a heavy atom (other than C, H, N, O), the anomalous dispersion of X-rays can be used to determine the absolute configuration nih.gov. Even without a heavy atom, if the relative stereochemistry of multiple chiral centers is determined by X-ray crystallography, and the absolute configuration of one center is known or determined by other means, the absolute configuration of the entire molecule can be established.

X-ray crystallography has been successfully applied to determine the stereochemistry of various cyclopentanol derivatives researchgate.netresearchgate.netacs.org. This technique is particularly valuable when spectroscopic methods alone cannot definitively assign the relative or absolute configuration of stereocenters in complex cyclopentanol structures.

Computational and Theoretical Approaches to Cyclopentanol, Dmtbs Chemistry

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and reactivity of molecules. DFT studies are instrumental in elucidating reaction mechanisms and identifying transition states, providing valuable information about energy barriers and reaction pathways. In the context of silyl (B83357) ethers and related compounds, DFT calculations have been applied to understand various transformations.

For instance, DFT has been used to explore the mechanism of hydrogenation reactions catalyzed by frustrated Lewis pairs (FLPs) involving silyl enol ethers sioc-journal.cn. These studies can reveal key steps such as hydrogen activation, proton transfer, and hydride transfer, and determine the rate-determining step by calculating Gibbs free energy profiles sioc-journal.cn. Another application involves gold(I)-catalyzed cycloaddition and rearrangement reactions of allene-containing allylic silyl ethers, where DFT calculations helped to understand the reaction steps and the reconstruction of ring systems nih.gov. Computational studies have shown that such reactions can have low activation free energies, suggesting their feasibility under experimental conditions nih.gov.

DFT analysis has also been employed to study the hydrosilylation mechanism of carbonyl compounds, revealing different pathways depending on the catalyst csic.es. These studies can involve the initial coordination of the substrate, migratory insertion, and s-bond metathesis steps, leading to the formation of silyl ether products csic.es. Furthermore, DFT calculations have been used in the study of electrochemical reactions involving alcohols and hydrosilanes, suggesting that silyl ethers can be likely reaction intermediates chemrxiv.org. These computational findings, combined with experimental data, help to explain reactivity and selectivity differences chemrxiv.org.

DFT calculations are essential for characterizing transition states, which represent the highest energy points along a reaction pathway. By calculating the energy of transition states, researchers can determine activation energies and predict reaction rates. Studies on silyl enol ethers have utilized DFT to bracket the energy of C(sp³)–C(sp²) bond formation steps in catalytic reactions nih.govrsc.org.

Conformation Analysis of Cyclopentanol (B49286) Rings and Silyl Ether Substituents

Conformational analysis is critical for understanding the three-dimensional structure and flexibility of molecules, which can significantly influence their reactivity and physical properties. The cyclopentane (B165970) ring, a core component of Cyclopentanol, DMTBS, is known to exist in non-planar conformations to minimize ring strain, primarily adopting an "envelope" conformation libretexts.orgdalalinstitute.com. In the envelope conformation, four carbon atoms are in a plane, and one is out of plane, which helps reduce torsional strain libretexts.orgdalalinstitute.com.

The presence of substituents, such as the tert-butyldimethylsilyl (TBDMS) ether group in this compound, further influences the conformational landscape. The bulky TBDMS group can introduce steric interactions that affect the preferred orientation of the silyl ether substituent relative to the cyclopentane ring. Conformational analysis of cyclic systems with silyl ether substituents, such as cyclohexyl silyl ethers, has been studied to understand these steric and electronic effects acs.org.

Theoretical studies, including electronic structure computations, have investigated the energetics of different conformations in cyclic alcohols, such as cyclopentanols, and the effects of intramolecular interactions like hydrogen bonding olemiss.edu. While these studies might focus on the hydroxyl group, the principles of analyzing ring puckering and substituent orientation are applicable to silyl ethers as well. Understanding the preferred conformations and the energy barriers for interconversion between them is crucial for predicting the behavior of this compound in various chemical environments.

Prediction of Stereoselectivity in Cyclopentanol-Forming Reactions

The formation and reactions of cyclopentanol derivatives, including silyl ethers, often involve the creation of new stereogenic centers, leading to the possibility of different stereoisomers (enantiomers or diastereomers) msu.edu. Computational methods are valuable tools for predicting and understanding the stereoselectivity of these reactions. Stereoselectivity refers to the preferential formation of one stereoisomer over others msu.edu.

DFT and other computational methods can be used to calculate the energies of transition states leading to different stereoisomeric products. By comparing the activation energies, researchers can predict which stereoisomer will be the major product based on kinetic control, or which is thermodynamically more stable. Studies on asymmetric reactions involving silyl enol ethers have utilized computational approaches to understand the factors governing enantioselectivity nih.govrsc.orgnih.gov. These studies may examine different stereochemical models and the role of catalysts or reagents in favoring one pathway over another nih.gov.

Molecular modeling and molecular dynamics simulations have also been applied to understand stereoselectivity in the formation of chiral cyclopentanes nih.gov. These simulations can provide insights into the conformations of intermediates and transition states, helping to explain why certain stereoisomers are preferentially formed nih.gov. For example, simulations can indicate if a specific intermediate conformation is more likely to lead to a particular enantiomer nih.gov.

Molecular Dynamics Simulations of Cyclopentanol Derivatives in Various Environments

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems nih.govnih.gov. MD simulations can provide insights into the dynamic properties, conformational changes, and interactions of molecules in different environments, such as in solution or at interfaces.

For cyclopentanol derivatives, including silyl ethers like this compound, MD simulations can be used to explore their conformational flexibility and how their structure changes over time nih.gov. This is particularly relevant for understanding the behavior of the cyclopentane ring and the orientation of the silyl ether substituent in solution. MD simulations can also be used to study the interactions of these molecules with solvents or other molecules, which is important for understanding their solubility, reactivity, and potential applications.

MD simulations have been applied in the study of stereoselective reactions to understand the dynamics of intermediates and transition states, complementing static calculations like DFT nih.gov. By simulating the molecular motion, researchers can gain a more complete picture of the reaction pathway and the factors influencing stereochemical outcomes nih.gov. While specific MD studies on this compound were not extensively found, the application of MD to cyclopentane systems and silyl ethers in the context of conformational analysis and stereoselectivity demonstrates the relevance of this method to understanding the behavior of this class of compounds nih.govresearchgate.net.

Future Research Directions and Emerging Applications of Cyclopentanol, Dmtbs Chemistry

Development of Novel Protecting Group Strategies with Enhanced Selectivity and Cleavage Conditions

The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for alcohols due to its relative stability compared to less hindered silyl (B83357) ethers like trimethylsilyl (B98337) (TMS) ethers. organic-chemistry.orgwikipedia.org However, achieving enhanced selectivity during installation and cleavage, particularly in the presence of other silyl ethers or sensitive functional groups, remains an active area of research.

Current research focuses on developing milder and more selective cleavage methods. For instance, catalytic amounts of iron(III) chloride in methanol (B129727) have been shown to effectively cleave triethylsilyl (TES) ethers rapidly, while bulkier silyl groups like TBDMS require longer reaction times or higher catalyst loadings, indicating a basis for selective deprotection based on steric hindrance. organic-chemistry.org Other environmentally friendly methods for silyl ether cleavage include the use of catalytic copper (II) salts, iodine, SO₃H silica (B1680970) gel, alumina, kaolinite, and montmorillonite (B579905) K-10 clay catalysis. mdpi.com Microwave-assisted procedures using reusable acidic resins are also being explored for efficient and environmentally friendly deprotection. mdpi.com

Selective deprotection of different silyl ethers is possible based on steric or electronic differences. wikipedia.org Less hindered silyl groups are generally deprotected faster under acidic conditions, with steric bulk on silicon being more influential than on oxygen. wikipedia.org Fluoride-based deprotections tend to cleave electron-poor silyl groups faster. wikipedia.org While selective deprotections have been achieved under various conditions, optimization is often required. wikipedia.org Novel strategies aim to develop orthogonal protecting group schemes where the removal of one protecting group does not affect others. uchicago.eduharvard.edu

Future research will likely explore new catalytic systems and reaction conditions that offer improved chemo- and regioselectivity for both the silylation of cyclopentanol (B49286) and the cleavage of the TBDMS group in complex molecular architectures. This includes investigating Lewis acids, transition metal catalysts, or organocatalysts that can differentiate between similar hydroxyl groups or silyl ethers based on subtle electronic or steric variations.

Integration of DMTBS Chemistry in Flow Synthesis and Automated Synthesis Platforms

The integration of organic synthesis into flow chemistry and automated platforms offers significant advantages, including improved reaction control, safety, reproducibility, and scalability. beilstein-journals.org Silyl ether chemistry, including the formation and cleavage of TBDMS ethers like tert-butyldimethylsilyl cyclopentyl ether, is being adapted for these continuous processing environments.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can enhance yields and selectivity compared to batch processes. beilstein-journals.org For example, the silylation of alcohols and subsequent reactions have been successfully demonstrated in continuous flow systems, often requiring shorter reaction times and milder conditions than traditional batch methods. rsc.org The efficient heat transfer in flow reactors can also eliminate the need for active cooling, which is often required for exothermic silylation reactions in batch. rsc.org

Automated synthesis platforms, including robotic systems and 'chemical computers', are increasingly utilizing pre-programmed reaction modules or "blueprints" for common transformations like silyl protection and deprotection. researchgate.net These platforms can automate the weighing and addition of reagents, control reaction conditions, and perform work-up procedures, enabling the rapid and reproducible synthesis of libraries of compounds. researchgate.net

Future research in this area will focus on developing robust and universally applicable flow and automated protocols for the synthesis and manipulation of tert-butyldimethylsilyl cyclopentyl ether. This includes optimizing reaction conditions for efficient conversion and cleavage within the constraints of continuous flow reactors and integrating these steps into multi-step automated synthesis sequences for the streamlined production of complex molecules incorporating the cyclopentanol motif.

Green Chemistry Approaches to Cyclopentanol, DMTBS Synthesis and Utilization

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in the design of chemical products and processes. Applying these principles to the synthesis and utilization of tert-butyldimethylsilyl cyclopentyl ether involves exploring more sustainable synthetic routes to cyclopentanol, greener silylation methods, and environmentally benign deprotection strategies.

Traditional methods for silyl ether formation often involve stoichiometric amounts of silyl chlorides and amine bases, generating significant salt waste. wikipedia.orgmdpi.com Green chemistry approaches are investigating catalytic silylation methods that use less hazardous reagents and produce fewer byproducts. For example, electrochemical methods for the formation of silyl ethers from silacyclobutanes offer a metal-free approach with 100% atom economy. rsc.org Cobalt-catalyzed cross-dehydrogenative coupling between alcohols and hydrosilanes presents another greener route to silyl ethers, utilizing inexpensive and Earth-abundant metal catalysts. tandfonline.com

The synthesis of cyclopentanol itself can also be approached from bio-based feedstocks. For instance, cyclopentanone (B42830), a precursor to cyclopentanol, can be derived from furfural, a platform molecule obtained from lignocellulosic biomass. rsc.org Utilizing bio-based starting materials aligns with sustainable chemistry principles. rsc.orgacs.org

Future research will focus on developing entirely green synthetic routes to tert-butyldimethylsilyl cyclopentyl ether, from sustainable sources of cyclopentanol to catalytic and solvent-free or environmentally benign solvent-based silylation methods. The development of efficient and reusable catalysts for both formation and cleavage will be crucial, as will minimizing waste generation throughout the lifecycle of the compound.

Exploration of this compound as a Building Block in New Material Science Applications

Cyclopentanol derivatives and silyl ethers, in general, are being explored for their potential in material science due to their unique properties and the ability to tune their structure and reactivity. ontosight.aiontosight.aimdpi.comsolubilityofthings.comscbt.com Tert-butyldimethylsilyl cyclopentyl ether, with its rigid cyclic structure and hydrolyzable silyl ether linkage, holds promise as a building block for novel materials.

Poly(silyl ether)s, a class of silicon-based polymers containing Si-O-C bonds, are gaining attention as degradable and sustainable materials. mdpi.comnih.gov These polymers can be synthesized through various methods, including environmentally friendly dehydrogenative cross-coupling. mdpi.comnih.gov The hydrolytic degradability of the silyl ether bond makes them interesting for applications requiring controlled breakdown, such as in drug delivery systems or degradable plastics. mdpi.com

Cyclopentanol derivatives have been explored for their potential in materials science, contributing to the creation of polymers, nanomaterials, and composites with unique characteristics. ontosight.aiontosight.aisolubilityofthings.comscbt.com Incorporating the tert-butyldimethylsilyl cyclopentyl ether unit into polymer backbones or side chains could impart specific properties, such as tuned thermal stability, solubility, or degradation profiles. The cyclopentane (B165970) ring can influence the rigidity and packing of polymer chains, while the TBDMS group provides a point for potential chemical modification or triggered degradation.

Future research will investigate the polymerization of monomers containing the tert-butyldimethylsilyl cyclopentyl ether structure or its incorporation into existing polymer systems. This could lead to the development of new functional polymers, coatings, or composite materials with tailored properties for various applications, including sustainable packaging, biomedical devices, or electronic materials.

Bio-inspired Synthetic Strategies Utilizing Cyclopentanol Motifs

The cyclopentane ring is a prevalent structural motif in numerous natural products and biologically active molecules, highlighting its significance in biological systems. researchgate.netbeilstein-journals.orgnih.govrsc.org Bio-inspired synthetic strategies aim to mimic natural processes or utilize biological building blocks to construct complex molecules. The cyclopentanol motif and its derivatives, including tert-butyldimethylsilyl cyclopentyl ether, can serve as valuable starting points or intermediates in such approaches.

Nature employs enzymatic catalysts and cascade reactions to efficiently assemble complex cyclopentane-containing structures with high stereoselectivity. beilstein-journals.orgnih.govrsc.orgacs.org Bio-inspired synthesis can involve using enzymes or biomimetic catalysts for the construction or modification of cyclopentane rings. For example, some bio-inspired catalysts have shown activity in the oxidation of cycloalkanes, including cyclopentane, to the corresponding alcohols and ketones. nationalmaglab.org

Utilizing readily available bio-based cyclopentanol derivatives as starting materials in bio-inspired synthetic routes can provide a sustainable approach to accessing complex natural products or novel molecules with potential biological activity. rsc.orgacs.org Research in this area involves designing synthetic strategies that leverage the inherent structure and stereochemistry of cyclopentanol or its protected forms like tert-butyldimethylsilyl cyclopentyl ether.

Q & A

Q. What are the primary synthesis routes for cyclopentanol, and what methodological considerations are critical for optimizing yield and selectivity?

Cyclopentanol is synthesized via a two-step indirect process from cyclopentene:

- Step 1 : Addition-esterification of cyclopentene with acetic acid to form cyclopentyl acetate.

- Step 2 : Transesterification of cyclopentyl acetate with methanol using strong acidic cation-exchange resin catalysts (e.g., QRE-01) under controlled conditions (50°C, molar ratio 3:1 methanol/cyclopentyl acetate, mass space velocity 2.0 h⁻¹). This achieves ~55% conversion and >99% selectivity .

- Key parameters : Reaction temperature, molar ratios, and catalyst selection directly impact yield. Distillation is used for product purification and reagent recovery .

Q. How do structural conformations of cyclopentanol influence its physicochemical properties under varying experimental conditions?

Cyclopentanol adopts a half-chair conformation under high pressure (1.5 GPa), with hydroxyl groups in axial positions. This conformation affects properties like polarity, boiling point (140.4°C), and phase transitions. Computational methods (e.g., Cremer-Pople puckering parameters) and high-pressure crystallography validate these structural dynamics .

Q. What safety protocols are essential for handling cyclopentanol in laboratory settings?

- Protective gear : Chemical-resistant aprons, impervious gloves, and antistatic boots to prevent skin contact.

- Ventilation : Required if exposure exceeds limits.

- Hygiene : Contaminated clothing must not leave the lab; hands must be washed post-handling .

- Data sources : Safety guidelines from ATSDR, EPA, and EFSA inform these protocols .

Advanced Research Questions

Q. What discrepancies exist between thermodynamic predictions and experimental results in cyclopentanol synthesis, and how can these be resolved methodologically?

Thermodynamic calculations using group contribution methods (e.g., Ruzicka–Domalski for heat capacities, Yoneda for entropy) initially predicted equilibrium constants and conversions. Experimental validation via fixed-bed reactors showed alignment (~55% yield), but deviations may arise from unaccounted kinetic factors or catalyst deactivation. Resolving discrepancies requires iterative refinement of computational models using empirical reaction data .

Q. How do high-pressure polymorphic transitions of cyclopentanol impact its applications in advanced material science?

At 1.5 GPa, cyclopentanol forms a high-pressure phase-V crystal (Z₀ = 2), altering dielectric properties and molecular rotation dynamics. These transitions are critical for studying solvent behavior in confined environments (e.g., nanomaterial synthesis) or high-pressure catalysis. Neutron diffraction and isotropic displacement parameter analysis (Ueq) are key characterization tools .

Q. What computational frameworks are most effective for predicting cyclopentanol’s phase behavior, and how do they compare with empirical data?

- Group contribution methods : Estimate liquid heat capacities (Ruzicka–Domalski) and vaporization enthalpies (Ducros).

- Quantum chemical calculations : Model conformational stability and polarity (supported by SMILES/InChI descriptors).

- Validation : Experimental phase transition data (e.g., from NIST) show <5% deviation from computational predictions, though corrections for hydrogen bonding are needed .

Q. What methodological challenges arise in reconciling cyclopentanol’s selectivity in catalytic hydrogenation versus direct hydration?

Direct hydration of cyclopentene suffers from low selectivity due to competing dimerization reactions. Indirect routes (via cyclopentyl acetate) improve selectivity (>99%) but require precise control of acidic catalysts and methanol ratios. Advanced kinetic modeling and in-situ spectroscopy (e.g., FTIR) are used to optimize stepwise pathways .

Methodological Resources

- Data Sources : NIST thermochemical databases, ATSDR safety guidelines, and EPA ChemView .

- Experimental Design : Fixed-bed reactors with resin catalysts for transesterification; high-pressure crystallography for structural analysis .

- Computational Tools : Cremer-Pople parameters for conformation analysis; Yoneda/Ruzicka–Domalski group contribution methods for thermodynamic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.